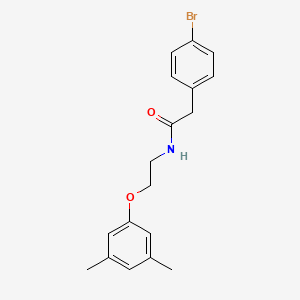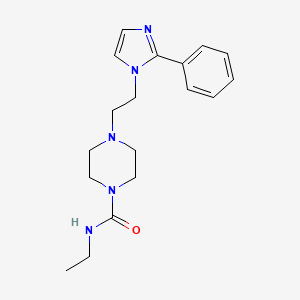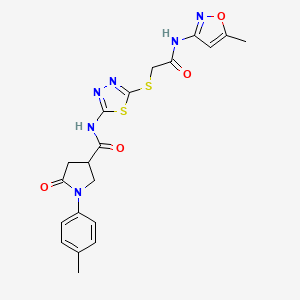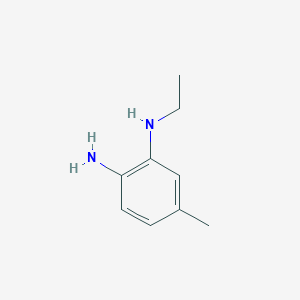
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide is an organic compound that features a bromophenyl group and a dimethylphenoxyethyl group attached to an acetamide backbone
Méthodes De Préparation
The synthesis of 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 3,5-dimethylphenol.
Formation of Intermediate: 4-bromoaniline is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
Etherification: The intermediate is then subjected to etherification with 3,5-dimethylphenol in the presence of a base such as potassium carbonate.
Final Product: The resulting product is this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-bromophenyl)-N-(2-(3,5-dimethylphenoxy)ethyl)acetamide include:
2-(4-chlorophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]propionamide: This compound has a propionamide group instead of an acetamide group, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[2-(3,5-dimethylphenoxy)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-13-9-14(2)11-17(10-13)22-8-7-20-18(21)12-15-3-5-16(19)6-4-15/h3-6,9-11H,7-8,12H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIRLVFMPJCGLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)CC2=CC=C(C=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chlorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/new.no-structure.jpg)

![2-[[1-[2-(2-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2401140.png)
![1-[(3-chlorophenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2401141.png)
![3-amino-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2401142.png)

![1-[4-(4-Methylphenyl)phenyl]sulfonylpiperidine](/img/structure/B2401144.png)

![2-(4-Azaspiro[2.5]octan-7-yl)acetic acid hydrochloride](/img/structure/B2401147.png)
![Dispiro[3.0.35.14]nonane-9-carbaldehyde](/img/structure/B2401148.png)
![4-phenyl-6-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B2401154.png)


![1,1-Diethyl-3-[1-(2,2,2-trifluoroacetyl)piperidin-4-yl]urea](/img/structure/B2401158.png)
